(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827994
InChI: InChI=1S/C14H18N2O5.C2HF3O2/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18;3-2(4,5)1(6)7/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21);(H,6,7)/t10-,11-;/m0./s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C16H19F3N2O7
Molecular Weight: 408.33 g/mol

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC13827994

Molecular Formula: C16H19F3N2O7

Molecular Weight: 408.33 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C16H19F3N2O7
Molecular Weight 408.33 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C14H18N2O5.C2HF3O2/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18;3-2(4,5)1(6)7/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21);(H,6,7)/t10-,11-;/m0./s1
Standard InChI Key NKGDEQJTTZVUAA-ACMTZBLWSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
SMILES C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of two primary components:

  • Dipeptide backbone: Formed by (2S)-2-amino-3-phenylpropanoyl (L-phenylalanine) linked via an amide bond to (2S)-2-aminopentanedioic acid (L-glutamic acid).

  • Trifluoroacetic acid (TFA): A strong carboxylic acid derivative serving as a counterion, likely introduced during purification or synthesis .

The stereochemistry is defined by the (2S) configuration at both chiral centers, ensuring enantiomeric purity. The TFA moiety enhances solubility in organic solvents, a common trait in peptide synthesis intermediates .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Molecular FormulaC16H19F3N2O7\text{C}_{16}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{7}
Molecular Weight408.33 g/mol
Canonical SMILESC1=CC=C(C=C1)CC@@HN.C(=O)(C(F)(F)F)O
InChIKeyNKGDEQJTTZVUAA-ACMTZBLWSA-N
PubChem CID164890704

Synthesis and Purification

Synthetic Pathways

The synthesis involves two critical steps:

  • Dipeptide Formation: Condensation of L-phenylalanine and L-glutamic acid via solid-phase peptide synthesis (SPPS) or solution-phase methods. The amide bond is typically activated using carbodiimides or mixed anhydrides .

  • TFA Complexation: During purification, TFA is introduced to protonate the peptide’s amino groups, forming a stable salt. This step is common in SPPS, where TFA cleaves the peptide from resin beads .

A study by Popova et al. demonstrated the utility of TFA as a protective group in peptide synthesis, highlighting its role in enhancing reaction efficiency and product stability .

Purification Challenges

  • Acidic Hydrolysis: TFA’s strong acidity (pKa0.23\text{p}K_a \approx 0.23) necessitates careful pH control to prevent peptide degradation.

  • Residual Solvents: Post-synthesis, reverse-phase HPLC is employed to remove excess TFA and organic byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR: Peaks at δ 7.2–7.4 ppm correspond to the phenyl group, while δ 3.1–4.3 ppm regions reflect α-hydrogens of the peptide backbone.

  • 13C^{13}\text{C}-NMR: Carbonyl carbons (amide and carboxylic acid) resonate near δ 170–175 ppm .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion at m/zm/z 408.33, consistent with the protonated form [M+H]+[ \text{M+H} ]^+.

Infrared Spectroscopy (IR)

Strong absorption bands at 1650 cm1^{-1} (amide I) and 1550 cm1^{-1} (amide II) validate the peptide bond. The TFA carboxylate group exhibits a characteristic stretch near 1675 cm1^{-1} .

Biological Activity and Applications

Biochemical Interactions

  • Amino Acid Transport: The phenylalanine moiety may interact with LAT1 transporters, facilitating blood-brain barrier penetration .

  • Enzyme Substrates: Glutamic acid’s carboxyl groups enable potential use as a substrate for glutaminase or transaminase enzymes .

Research Applications

  • Peptide Mimetics: Structural analogs of this compound are explored for modulating neurotransmitter activity or receptor binding.

  • Solubility Studies: TFA’s presence alters hydrophilicity, making the compound a candidate for solvent compatibility assays .

Table 2: Comparative Analysis with Related Dipeptides

CompoundMolecular FormulaKey Features
Phe-Glu (C14H18N2O5)C14H18N2O5\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{5}Lacks TFA counterion; lower solubility
TFA-Ala-Glu (C16H19F3N2O7)C16H19F3N2O7\text{C}_{16}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{7}Enhanced acidity; stabilized salt form

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator